Octanoyl coenzyme A (triammonium)

MCAD Acyl-CoA dehydrogenase Substrate specificity

Octanoyl coenzyme A (triammonium) is a medium-chain acyl-CoA derivative with an eight-carbon acyl chain (C8). It is a triammonium salt form of octanoyl-CoA (CAS: 799812-82-1), with a molecular weight of 944.82 g/mol and solubility up to 10 mM in DMSO.

Molecular Formula C29H59N10O17P3S
Molecular Weight 944.8 g/mol
Cat. No. B12373935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoyl coenzyme A (triammonium)
Molecular FormulaC29H59N10O17P3S
Molecular Weight944.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3/t18-,22-,23-,24+,28-;;;/m1.../s1
InChIKeyFTIQWXKUZWNHGD-GMLRIVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octanoyl coenzyme A (triammonium): A Defined Medium-Chain Acyl-CoA for Metabolic and Enzymatic Studies


Octanoyl coenzyme A (triammonium) is a medium-chain acyl-CoA derivative with an eight-carbon acyl chain (C8) [1]. It is a triammonium salt form of octanoyl-CoA (CAS: 799812-82-1), with a molecular weight of 944.82 g/mol and solubility up to 10 mM in DMSO . This compound functions as a critical metabolic intermediate in mitochondrial fatty acid β-oxidation and serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) [1]. Additionally, it acts as an enoyl-CoA hydratase binder and inhibits citrate synthase (CS) and glutamate dehydrogenase (GDH) with IC50 values in the 0.4–1.6 mM range .

Why Octanoyl coenzyme A (triammonium) Cannot Be Substituted by Other Acyl-CoAs


Acyl-CoA species of different chain lengths exhibit distinct kinetic parameters and biological activities that preclude simple interchange [1]. Octanoyl-CoA displays unique enzyme specificity: it is the most efficient substrate for medium-chain acyl-CoA dehydrogenase (MCAD), whereas short-chain acyl-CoA dehydrogenase (SCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD) preferentially act on 4-, 14-, and 16-carbon substrates, respectively [1]. Furthermore, octanoyl-CoA demonstrates intermediate inhibitory potency toward citrate synthase (IC50 ~436 µM) compared to butyryl-CoA (~640 µM) and palmitoyl-CoA (~340 µM), indicating that its regulatory effects on TCA cycle enzymes are chain-length dependent [2]. In ghrelin O-acyltransferase (GOAT) assays, octanoyl-CoA is the preferred acyl donor, with hexanoyl-CoA and decanoyl-CoA serving as less efficient alternatives [3]. These chain-length-specific properties mean that substituting octanoyl-CoA with other acyl-CoAs will fundamentally alter experimental outcomes.

Octanoyl coenzyme A (triammonium): Quantified Differentiation from Acyl-CoA Comparators


Octanoyl-CoA Exhibits Superior MCAD Substrate Selectivity Over SCAD, LCAD, and VLCAD

Octanoyl-CoA is the preferred substrate for medium-chain acyl-CoA dehydrogenase (MCAD). In a comparative study, MCAD bound octanoyl-CoA with high affinity, whereas short-chain acyl-CoA dehydrogenase (SCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD) showed negligible interaction. Specifically, the IC50 of octanoyl-CoA for MCAD was 37 nM, while SCAD, LCAD, and VLCAD all exhibited IC50 values greater than 5,600 nM [1].

MCAD Acyl-CoA dehydrogenase Substrate specificity

Octanoyl-CoA Displays Intermediate Km for Carnitine Octanoyltransferase Compared to Acetyl-CoA and Palmitoyl-CoA

The affinity of octanoyl-CoA for mouse liver peroxisomal carnitine octanoyltransferase (COT) was quantified and compared to other acyl-CoA substrates. In the forward direction, the Km for octanoyl-CoA was 15 μM, representing the highest affinity among the tested acyl-CoAs. For comparison, the Km values for acetyl-CoA and palmitoyl-CoA were 155 μM and 69 μM, respectively [1].

Carnitine octanoyltransferase Km Substrate affinity

Octanoyl-CoA Exhibits Intermediate Inhibitory Potency on Citrate Synthase Between Butyryl-CoA and Palmitoyl-CoA

The inhibitory effect of octanoyl-CoA on brain mitochondrial citrate synthase (CS) was directly compared to other acyl-CoAs. Octanoyl-CoA inhibited CS with an IC50 of approximately 436 µM. For reference, the short-chain butyryl-CoA was less potent (IC50 ~640 µM), while the long-chain palmitoyl-CoA was more potent (IC50 ~340 µM) [1]. This places octanoyl-CoA at an intermediate position in the chain-length-dependent inhibition profile.

Citrate synthase Enzyme inhibition TCA cycle

Octanoyl-CoA Shows Distinct Km Profile for Acyl-CoA Carboxylase Compared to Other Chain Lengths

The kinetic parameters of a single-chain, multi-domain long-chain acyl-CoA carboxylase were determined for a series of acyl-CoA substrates. Octanoyl-CoA (C8) exhibited a Km of 0.37 ± 0.06 mM, which is intermediate between hexanoyl-CoA (C6, Km = 0.20 ± 0.04 mM) and butyryl-CoA (C4, Km = 0.82 ± 0.16 mM). The kcat for octanoyl-CoA was 0.33 ± 0.01 s⁻¹ [1].

Acyl-CoA carboxylase Km Substrate specificity

Primary Application Scenarios for Octanoyl coenzyme A (triammonium) Based on Validated Differentiation


MCAD Enzyme Assays and Inhibitor Screening

Octanoyl coenzyme A (triammonium) is the optimal substrate for quantifying MCAD enzymatic activity in vitro. Its >150-fold higher affinity for MCAD (IC50 = 37 nM) compared to SCAD, LCAD, and VLCAD (all >5,600 nM) ensures that measured activity is specific to MCAD [1]. This specificity is critical for high-throughput screening of MCAD inhibitors in drug discovery programs targeting metabolic disorders or cancer [1].

Carnitine Octanoyltransferase (COT) Kinetic Characterization

Due to its 10-fold lower Km (15 µM) for COT compared to acetyl-CoA (155 µM), octanoyl-CoA is the preferred substrate for accurately determining COT kinetic parameters in purified enzyme preparations or tissue homogenates [2]. This application is essential for studying peroxisomal fatty acid metabolism and evaluating the effects of hypolipidemic drugs on COT activity [2].

Metabolic Regulation Studies of the TCA Cycle

Octanoyl-CoA inhibits citrate synthase with an IC50 of ~436 µM, an intermediate potency between butyryl-CoA (~640 µM) and palmitoyl-CoA (~340 µM) [3]. This chain-length-dependent inhibition profile makes octanoyl-CoA a valuable tool for investigating the regulatory feedback mechanisms that control TCA cycle flux in response to medium-chain fatty acid accumulation [3].

Ghrelin O-Acyltransferase (GOAT) Activity Assays

Octanoyl-CoA is the preferred acyl donor for GOAT, the enzyme that catalyzes the octanoylation of ghrelin at Ser-3 [4]. The apparent Km of GOAT for octanoyl-CoA is 0.6 µM, confirming its high affinity for this specific medium-chain acyl-CoA [4]. This application is critical for research into appetite regulation and energy homeostasis [4].

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